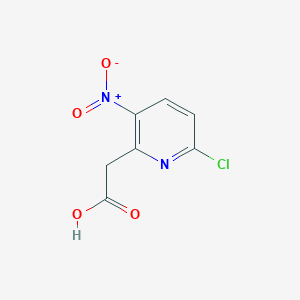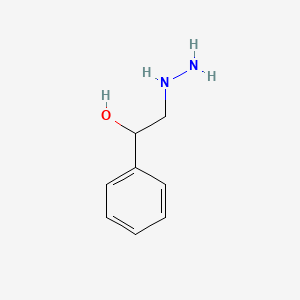
2-Ethynylanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylanthracene-9,10-dione typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 9,10-dibromoanthracene with an ethynyl derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Solvent: Tetrahydrofuran (THF)
Base: Triethylamine
Temperature: Room temperature to 60°C
Industrial Production Methods: While the laboratory synthesis of 2-Ethynylanthracene-9,10-dione is well-documented, its industrial production methods are less commonly reported. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form 2-ethylanthracene-9,10-dione.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Formation of 2-ethynyl-9,10-anthraquinone.
Reduction: Formation of 2-ethylanthracene-9,10-dione.
Substitution: Formation of halogenated anthracene derivatives.
Applications De Recherche Scientifique
2-Ethynylanthracene-9,10-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which 2-Ethynylanthracene-9,10-dione exerts its effects is primarily through its photophysical properties. Upon irradiation with light, the compound can undergo intersystem crossing to generate triplet excited states. These excited states can interact with molecular oxygen to produce singlet oxygen, a reactive oxygen species. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted tissues.
Comparaison Avec Des Composés Similaires
2-Ethynylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
9,10-Distyrylanthracene: Used in the synthesis of fluorescent nanorods for bioimaging applications.
Uniqueness: The presence of the ethynyl group in 2-Ethynylanthracene-9,10-dione imparts unique electronic properties, making it a valuable compound for specific applications in materials science and photochemistry.
Propriétés
Formule moléculaire |
C16H8O2 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-ethynylanthracene-9,10-dione |
InChI |
InChI=1S/C16H8O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h1,3-9H |
Clé InChI |
GVPYEMLXKNNELK-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




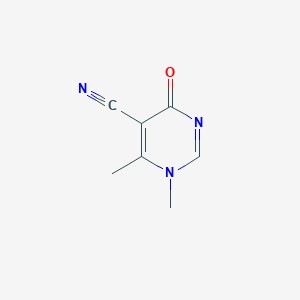
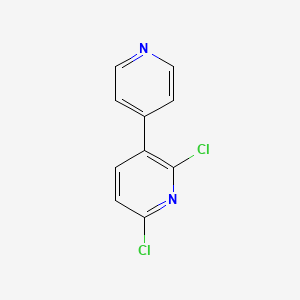
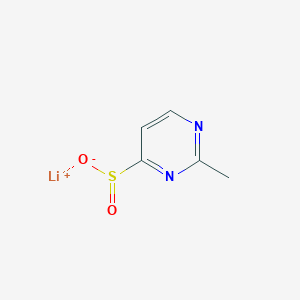

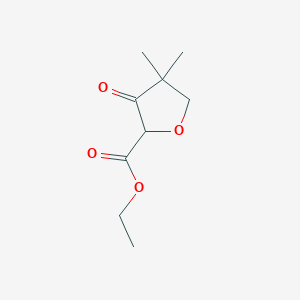
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
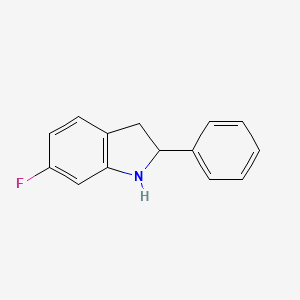
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)
